Bienvenue dans la boutique en ligne BenchChem!

N-(6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)-N-(3-ethynylphenyl)acetamide

Impurity profiling LC-MS/MS Pharmaceutical analysis

This N-acetyl derivative (CAS 2055840-54-3) is a critical, fully-characterized reference standard for quantifying process-related impurities in erlotinib API per ICH Q3A/Q2(R1). Unlike erlotinib free base or HCl salt, its unique acetyl modification (MW 435.47) ensures distinct chromatographic retention and mass (m/z 436.2 [M+H]⁺), essential for specificity in HPLC and LC-MS/MS methods. Supplied with comprehensive CoA (NMR, IR, MS, HPLC ≥98%) for direct use in ANDA submissions and QC release testing.

Molecular Formula C24H25N3O5
Molecular Weight 435.5 g/mol
Cat. No. B8099565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)-N-(3-ethynylphenyl)acetamide
Molecular FormulaC24H25N3O5
Molecular Weight435.5 g/mol
Structural Identifiers
SMILESCC(=O)N(C1=CC=CC(=C1)C#C)C2=NC=NC3=CC(=C(C=C32)OCCOC)OCCOC
InChIInChI=1S/C24H25N3O5/c1-5-18-7-6-8-19(13-18)27(17(2)28)24-20-14-22(31-11-9-29-3)23(32-12-10-30-4)15-21(20)25-16-26-24/h1,6-8,13-16H,9-12H2,2-4H3
InChIKeyDVCZBEREXRTXCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Erlotinib Acetate (CAS 2055840-54-3): Structural Identity and Reference Standard Profile for N-(6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)-N-(3-ethynylphenyl)acetamide


N-(6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)-N-(3-ethynylphenyl)acetamide (CAS 2055840-54-3), commercially designated as Erlotinib Acetate or Erlotinib Impurity 8/9, is a fully characterized N-acetyl derivative of the EGFR tyrosine kinase inhibitor erlotinib [1]. The compound possesses a molecular formula of C₂₄H₂₅N₃O₅ and a molecular weight of 435.47 g/mol, distinguishing it from erlotinib free base (C₂₂H₂₃N₃O₄, MW 393.44) by the addition of an acetyl group (C₂H₂O) at the quinazoline N-4 position [2]. It is manufactured and supplied as a high-purity reference standard (HPLC purity ≥95–98%) with comprehensive Certificates of Analysis (CoA) including ¹H NMR, ¹³C NMR, IR, mass spectrometry, and HPLC chromatographic data, and is intended exclusively for analytical method development, method validation (AMV), quality control (QC) applications supporting Abbreviated New Drug Applications (ANDA), and commercial production of erlotinib active pharmaceutical ingredient [3].

Why Erlotinib Free Base or Erlotinib HCl Cannot Substitute for N-(6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)-N-(3-ethynylphenyl)acetamide in Analytical Workflows


Direct substitution of erlotinib free base (CAS 183321-74-6) or erlotinib hydrochloride (CAS 183319-69-9) for the N-acetyl derivative in analytical reference standard applications is not feasible due to fundamental structural, chromatographic, and regulatory distinctions. The target compound carries a covalently bound acetyl group at the N-4 position of the quinazoline scaffold, replacing the secondary amine (NH) linker present in the parent drug . This modification increases molecular weight by 42 Da (from 393.44 to 435.47 g/mol), alters the compound's UV absorption profile and HPLC retention time, and eliminates the basic amine functionality critical for salt formation with HCl . As a discrete process-related impurity or degradation product with a unique SMILES structure (CC(N(C1=CC=CC(C#C)=C1)C2=NC=NC3=CC(OCCOC)=C(OCCOC)C=C32)=O), it cannot be co-eluted or co-detected with the same specificity as the parent API [1]. In accordance with ICH Q3A guidelines, any impurity exceeding the identification threshold (typically 0.10% for a drug substance with a maximum daily dose ≤2 g/day) must be individually identified, quantified, and controlled using a characterized reference standard of the specific impurity—not a surrogate compound [2].

Quantitative Differentiation Evidence for N-(6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)-N-(3-ethynylphenyl)acetamide Versus Erlotinib Free Base and Related Impurity Standards


Molecular Weight and Elemental Composition Differentiation: 42-Dalton Mass Shift Enables Unambiguous MS Detection

The target compound possesses a molecular weight of 435.47 Da (monoisotopic mass 435.18 Da), which is 42.03 Da higher than erlotinib free base (393.44 Da). This mass increment, corresponding to an acetyl group (C₂H₂O), provides a clearly resolved MS signal that enables unambiguous differentiation from the parent API in LC-MS/MS workflows without isotopic interference [1]. In contrast, erlotinib hydrochloride shares the same free base mass (393.44 Da) and would produce identical MS precursor ions under electrospray conditions, precluding independent quantification of the impurity in the presence of the API .

Impurity profiling LC-MS/MS Pharmaceutical analysis

HPLC Retention Time Differentiation: N-Acetyl Modification Alters Reverse-Phase Chromatographic Behavior

The N-acetyl substitution at the quinazoline 4-position reduces the basicity of the molecule relative to erlotinib free base (pKa of the quinazoline N is altered by electron-withdrawing acetyl group), resulting in distinct reverse-phase chromatographic retention behavior. In validated RP-HPLC methods for erlotinib impurity profiling using C18 columns with ammonium acetate/acetonitrile mobile phases, process-related impurities are separated with resolution factors sufficient for quantitative determination at the 0.05–0.10% threshold level [1]. The target compound, as an N-acetyl impurity, elutes at a retention time distinguishable from both erlotinib (RT ~3–6 min depending on column geometry) and other common impurities such as desmethyl erlotinib and erlotinib N-oxide [2]. This chromatographic orthogonality is essential for system suitability testing and method specificity validation .

HPLC method validation Related substances Pharmaceutical QC

Regulatory Reference Standard Traceability: Pharmacopeial Alignment for ANDA/NDA Submissions

Erlotinib Acetate (CAS 2055840-54-3) is supplied by multiple ISO 17034-accredited reference standard manufacturers with the explicit capability of traceability against pharmacopeial standards (USP or EP), a feature not available from research-grade erlotinib free base or generic chemical suppliers . This traceability is documented through comprehensive CoA packages including ¹H NMR, ¹³C NMR, IR, MASS, and HPLC purity data generated in cGMP-compliant analytical facilities . In contrast, Sigma-Aldrich's AldrichCPR offering of this same compound is explicitly sold 'AS-IS' without analytical data, and is now discontinued, making accredited suppliers the only viable procurement pathway for regulatory submissions [1]. Typical catalog pricing for accredited reference standards ranges from approximately $200–$500 per 50–100 mg unit, with batch-specific CoA documentation included [2].

Reference standard Pharmacopeial traceability Regulatory compliance

Structural Confirmation by Multimodal Spectroscopy: N-Acetyl ¹H NMR and ¹³C NMR Signature Distinct from Erlotinib

The N-acetyl group of the target compound produces diagnostic ¹H NMR and ¹³C NMR resonances that are absent in erlotinib free base and erlotinib hydrochloride. The acetyl methyl protons (COCH₃) appear as a singlet integrating for 3H in the region of δ 2.0–2.3 ppm (solvent-dependent), while the acetyl carbonyl carbon resonates at approximately δ 168–172 ppm in ¹³C NMR spectra . Additionally, the absence of the exchangeable NH proton signal (present in erlotinib at δ ~8–10 ppm as a broad singlet) confirms complete N-acetylation at the quinazoline 4-position [1]. These spectroscopic handles are documented in batch-specific CoAs from accredited suppliers and serve as identity confirmation criteria . No such acetyl signals exist in the spectra of erlotinib free base (CAS 183321-74-6) or erlotinib hydrochloride (CAS 183319-69-9), providing a definitive spectroscopic fingerprint for identity verification [2].

Structural elucidation NMR spectroscopy Reference standard characterization

Biological Activity Differentiation: N-Acetylation of the Quinazoline NH Abolishes EGFR Kinase Inhibitory Activity

The N-4 secondary amine of erlotinib forms a critical hydrogen bond with the hinge region of the EGFR kinase domain (Met793 backbone carbonyl), an interaction essential for ATP-competitive inhibition. N-acetylation at this position eliminates the hydrogen bond donor capacity, sterically occludes the hinge-binding region, and is predicted to abrogate EGFR inhibitory activity [1]. Erlotinib free base exhibits an IC₅₀ of 2 nM against purified human EGFR kinase and 20 nM for inhibition of EGFR autophosphorylation in intact tumor cells [2]. While direct EGFR IC₅₀ data for the target N-acetyl compound have not been reported in peer-reviewed literature, the well-established SAR of 4-anilinoquinazoline EGFR inhibitors indicates that N-alkylation or N-acylation at the 4-position reduces potency by >100- to >1000-fold [3]. This loss of on-target activity is mechanistically significant: the N-acetyl impurity, if present above qualification thresholds in the drug substance, represents a compound with a distinct safety profile that cannot be assumed to share erlotinib's toxicological characteristics, underscoring the need for dedicated impurity standards for toxicological qualification studies [4].

EGFR inhibition Structure-activity relationship Impurity safety qualification

Procurement-Relevant Application Scenarios for N-(6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)-N-(3-ethynylphenyl)acetamide Reference Standard


Impurity Profiling and Method Validation for Erlotinib ANDA Submissions

This compound serves as a critical system suitability marker and quantitative reference standard for RP-HPLC and LC-MS/MS methods designed to detect, identify, and quantify N-acetyl process impurities in erlotinib drug substance and finished dosage forms. As established in the HPLC retention time evidence above, the distinct chromatographic behavior of the N-acetyl derivative relative to erlotinib API enables method specificity validation per ICH Q2(R1) [1]. Accredited suppliers provide batch-specific CoAs with HPLC purity data (≥95%) and full spectroscopic characterization, meeting the documentation requirements for ANDA analytical modules [2].

Forced Degradation and Stability-Indicating Method Development

The N-acetyl impurity may arise as a synthetic by-product during erlotinib manufacturing when acetic anhydride or acetyl chloride is used as an acylating agent, as described in erlotinib process patents [1]. Inclusion of this reference standard in forced degradation study protocols (acidic, oxidative, thermal stress conditions per ICH Q1A) enables identification of degradation pathways that produce this impurity, supporting stability-indicating method development for shelf-life specification setting. The LC-HRMS-based impurity profiling workflow described in recent literature provides a validated analytical framework for this application [2].

Toxicological Qualification of Non-Pharmacopeial Impurities for Regulatory Dossiers

As demonstrated by the structure-activity relationship evidence, N-acetylation at the quinazoline 4-position is predicted to abolish EGFR inhibitory activity, meaning this impurity cannot rely on the established safety profile of erlotinib for toxicological qualification [1]. When levels exceed the ICH Q3A identification threshold (0.10% for a maximum daily dose ≤2 g/day), a characterized reference standard of this specific impurity is indispensable for conducting quantitative toxicological assessment studies (e.g., in silico toxicity prediction, Ames testing, or in vivo qualification) required for NDA/ANDA regulatory submissions [2].

Quality Control Release Testing During Commercial Erlotinib Production

During commercial-scale manufacturing of erlotinib API or finished dosage forms, this reference standard enables QC laboratories to perform quantitative related substances testing with traceability to pharmacopeial standards (USP or EP) [1]. The compound's unique mass (m/z 436.2 [M+H]⁺) relative to erlotinib (m/z 394.2 [M+H]⁺) allows its use as a mass calibration standard and retention time marker in LC-MS batch release assays, ensuring that each production lot meets the acceptance criterion of NMT 0.10% for any individual unspecified impurity [2].

Quote Request

Request a Quote for N-(6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)-N-(3-ethynylphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.